(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes an indole moiety, a methoxyphenyl group, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone core. The final step involves the condensation of the indole derivative with the pyrazolone intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrazolone core can be reduced to form dihydropyrazolone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It is studied for its potential interactions with biological targets, such as enzymes and receptors .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in the design of anti-inflammatory and anticancer agents .
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism by which (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazolone core may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its interactions with biological targets and influence its pharmacokinetic properties .
Biological Activity
The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative characterized by a complex structure that includes an indole moiety, which is known for its significant biological activity. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O3, with a molecular weight of 418.5 g/mol. The structural characteristics contribute to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C24H26N4O3 |
Molecular Weight | 418.5 g/mol |
Structure | Pyrazole with indole and methoxyphenyl groups |
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antioxidant properties. The compound has been evaluated using the DPPH radical scavenging method, which is a standard assay for measuring antioxidant capacity. Preliminary studies suggest that it demonstrates significant free radical scavenging ability, potentially surpassing that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound was tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. Results from MTT assays showed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests that the compound may selectively target certain cancer types more effectively .
Case Study: Cytotoxicity Assay Results
Cell Line | IC50 (µM) |
---|---|
U-87 | 15.0 |
MDA-MB-231 | 25.0 |
These findings indicate a promising avenue for further research into the development of this compound as a potential anticancer agent.
Anti-inflammatory Activity
In addition to its antioxidant and anticancer properties, preliminary investigations have suggested that the compound may possess anti-inflammatory effects. Pyrazole derivatives are often associated with the inhibition of inflammatory mediators, which could be beneficial in treating various inflammatory diseases. Further studies are required to elucidate the specific mechanisms involved .
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Known for its role in various biological processes, including modulation of enzyme activities.
- Pyrazole Ring : Often linked to anti-inflammatory and analgesic properties.
Studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, although detailed mechanistic studies are still needed .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O2/c1-15(24-13-12-17-14-25-21-7-5-4-6-20(17)21)22-16(2)26-27(23(22)28)18-8-10-19(29-3)11-9-18/h4-11,14,25-26H,12-13H2,1-3H3 |
InChI Key |
FPWZRXOALSGQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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